Summary of Application: “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used as an organic synthesis reagent.
Results or Outcomes: The outcome of using this compound in organic synthesis would be the production of a new organic compound. The yield, purity, and properties of the synthesized compound would depend on the specific synthesis procedure and conditions.
Summary of Application: “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can serve as a chemical intermediate in the synthesis of other compounds.
Methods of Application: This compound can be used in various chemical reactions to produce other compounds. The specific methods of application would depend on the particular synthesis being performed.
Results or Outcomes: The outcome of using this compound as a chemical intermediate would be the production of a new compound.
Summary of Application: Some phenylacetate derivatives, which can potentially be synthesized from “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate”, have been found to be intermediates in the synthesis of certain pesticides.
Results or Outcomes: The results would depend on the specific pesticidal activity being tested.
Summary of Application: “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used in the field of material science, particularly in the development of new materials with unique properties.
Methods of Application: This compound can be used in the synthesis of new materials. The specific methods of application would depend on the particular material being synthesized.
Results or Outcomes: The outcome of using this compound in material science would be the production of a new material.
Summary of Application: “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” can be used as an intermediate in the synthesis of certain pesticides.
Methods of Application: This compound can be used in various chemical reactions to produce pesticides. The specific methods of application would depend on the particular synthesis being performed.
Results or Outcomes: The outcome of using this compound in pesticide synthesis would be the production of a new pesticide.
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is an organic compound with the molecular formula . It is characterized by a phenolic structure featuring a bromine atom at the 5-position and a hydroxy group at the 2-position on the phenyl ring, along with a methyl ester group attached to an acetic acid moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals, due to its unique structural features that influence its reactivity and biological activity .
Research indicates that methyl 2-(5-bromo-2-hydroxyphenyl)acetate exhibits potential biological activities, particularly in the areas of antimicrobial and anticancer properties. The presence of the hydroxy and bromine groups may enhance its interaction with biological targets, possibly modulating enzyme activity or receptor binding. Studies have explored its efficacy as a therapeutic agent, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate can be synthesized through various methods:
On an industrial scale, continuous flow processes may be employed to optimize yield and efficiency, utilizing automated reactors for precise control over reaction parameters .
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate has several applications:
Studies on methyl 2-(5-bromo-2-hydroxyphenyl)acetate have focused on its interactions within biological systems. The compound's hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which may influence its binding affinity to various molecular targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .
Several compounds share structural similarities with methyl 2-(5-bromo-2-hydroxyphenyl)acetate. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | C9H9BrO3 | 0.93 |
Methyl 2-(5-bromo-2-hydroxyphenyl)acetic acid | C9H9BrO3 | 0.92 |
Methyl 2-(4-bromo-2-methoxyphenyl)acetic acid | C9H9BrO3 | 0.91 |
Methyl 2-(4-bromophenyl)acetate | C9H9BrO3 | 0.87 |
Methyl 2-(3-bromophenyl)acetate | C9H9BrO3 | 0.85 |
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is unique due to the specific positioning of its bromine and hydroxy groups on the phenyl ring. This arrangement significantly influences the compound's reactivity and interaction with biological targets, distinguishing it from other isomers and analogs .
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate emerged as a synthetic target during the early 21st century, driven by advancements in brominated aromatic compound synthesis. Key milestones include:
The compound’s development aligns with growing interest in brominated phenolic esters for their reactivity in cross-coupling reactions and biological activity modulation.
This compound is valued for its versatility in:
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate possesses the molecular formula C₉H₉BrO₃ with a molecular weight of 245.07 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 220801-66-1 and carries the Material Safety Data Sheet identification number MFCD07778484 [1] [3].
The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (5-bromo-2-hydroxyphenyl)acetate [3] [4]. Alternative nomenclature includes methyl 5-bromo-2-hydroxyphenylacetate and 2-(5-bromo-2-hydroxyphenyl)acetic acid methyl ester [2] [5]. The compound exhibits a substitution pattern where the bromine atom occupies the 5-position and the hydroxyl group resides at the 2-position relative to the acetate side chain attachment point on the benzene ring [1] [2].
Currently available crystallographic databases do not contain specific X-ray diffraction data for methyl 2-(5-bromo-2-hydroxyphenyl)acetate. However, related brominated phenolic compounds provide structural insights. Analogous brominated aromatic acetates typically crystallize in monoclinic or triclinic space groups with intermolecular hydrogen bonding networks involving the phenolic hydroxyl groups [6] [7].
The structural analysis of similar compounds indicates that the acetate side chain typically adopts an extended conformation to minimize steric interactions with the aromatic ring substituents [6]. The bromine substitution at the 5-position introduces significant steric bulk that influences the overall molecular packing in the crystalline state [8].
The conformational behavior of methyl 2-(5-bromo-2-hydroxyphenyl)acetate centers primarily around the rotation about the carbon-carbon bond connecting the aromatic ring to the acetate side chain. The presence of the 2-hydroxyl group creates the potential for intramolecular hydrogen bonding with the carbonyl oxygen of the acetate moiety [9].
Computational studies on related brominated phenolic acetates suggest that the most stable conformers are those where the acetate carbonyl group is oriented to maximize π-electron delocalization with the aromatic system while minimizing steric repulsion from the bromine substituent [9]. The 5-bromo substitution pattern influences the preferred conformational ensemble by introducing electronic effects that modulate the aromatic ring electron density [10] [11].
The proton Nuclear Magnetic Resonance spectrum of methyl 2-(5-bromo-2-hydroxyphenyl)acetate exhibits characteristic aromatic signals in the 6.5-8.0 parts per million region [12] [13]. The aromatic protons display a substitution pattern consistent with the 2-hydroxy-5-bromo arrangement, with ortho coupling constants typically ranging from 8-10 hertz and meta coupling constants of 2-3 hertz [14] [13].
The acetate methyl ester protons appear as a singlet around 3.7 parts per million, while the methylene linker protons resonate as a singlet near 3.6 parts per million [12]. The phenolic hydroxyl proton, when observable, appears as a broad signal between 9-12 parts per million depending on solvent and concentration conditions [15].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonating in the characteristic ester region between 160-180 parts per million [16]. The aromatic carbons appear in the 110-160 parts per million range, with the bromine-bearing carbon typically showing downfield shifts due to the deshielding effect of the halogen substituent [16]. The methyl ester carbon resonates around 52 parts per million, while the methylene carbon appears near 35-40 parts per million [17].
Two-dimensional Correlation Spectroscopy experiments confirm the connectivity patterns between adjacent protons on the aromatic ring and establish the spatial relationships between the acetate side chain and aromatic substituents [18] [19]. Heteronuclear Single Quantum Coherence experiments provide direct carbon-hydrogen connectivity information that supports structural assignments [20] [21].
The infrared spectrum of methyl 2-(5-bromo-2-hydroxyphenyl)acetate displays characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the acetate ester appears in the 1650-1750 reciprocal centimeters region, typically around 1730 reciprocal centimeters for aliphatic esters [22] [23].
The phenolic hydroxyl group exhibits a broad absorption band in the 3200-3600 reciprocal centimeters range, with the exact position dependent on the extent of hydrogen bonding [23] [24]. Aromatic carbon-carbon stretching vibrations appear in the 1400-1650 reciprocal centimeters region, while the carbon-bromine stretch is observed in the 600-700 reciprocal centimeters range [23] [24].
The compound also displays characteristic carbon-hydrogen stretching vibrations of the aromatic ring in the 3000-3100 reciprocal centimeters region and aliphatic carbon-hydrogen stretches of the methyl and methylene groups in the 2800-3000 reciprocal centimeters range [23].
Mass spectrometric analysis of methyl 2-(5-bromo-2-hydroxyphenyl)acetate yields a molecular ion peak at mass-to-charge ratio 245, corresponding to the intact molecular structure [4] [12]. The characteristic isotope pattern reflects the presence of bromine, with the molecular ion plus two peak appearing at mass-to-charge ratio 247 due to the ⁸¹Br isotope [25].
Typical fragmentation pathways include the loss of the methoxy group (mass 31) to give a fragment at mass-to-charge ratio 214, and the loss of the entire acetate side chain to produce brominated phenolic fragments [26] [27]. The base peak often corresponds to the brominated phenyl cation at mass-to-charge ratio 157, formed through benzylic cleavage with retention of the aromatic ring system [26].
Direct esterification represents the most straightforward approach for synthesizing Methyl 2-(5-bromo-2-hydroxyphenyl)acetate from the corresponding carboxylic acid precursor. This methodology involves the direct reaction between 5-bromo-2-hydroxyphenylacetic acid and methanol under acidic conditions, forming the desired ester through nucleophilic attack of the alcohol on the protonated carbonyl carbon [1] .
The Fischer esterification mechanism represents the fundamental approach for synthesizing Methyl 2-(5-bromo-2-hydroxyphenyl)acetate . The reaction proceeds through a six-step mechanistic pathway characterized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation . Initially, the carbonyl oxygen of 5-bromo-2-hydroxyphenylacetic acid undergoes protonation by the acid catalyst, generating an oxonium ion intermediate that exhibits enhanced electrophilicity. Subsequently, methanol undergoes nucleophilic addition to the protonated carbonyl carbon, forming a tetrahedral intermediate .
Homogeneous acid catalysts such as sulfuric acid and para-toluenesulfonic acid have demonstrated effectiveness in promoting the esterification reaction. However, heterogeneous catalysts, particularly Amberlyst-15, have emerged as superior alternatives due to their environmental advantages and ease of separation [1]. Research conducted by Bhaskar and colleagues revealed that Amberlyst-15 catalyzed esterification of phenylacetic acid derivatives achieved yields of 80-90% under optimized conditions of 110°C for 6 hours [1].
The reaction conditions significantly influence both yield and selectivity. Temperature optimization studies indicate that reactions conducted at 110-120°C provide optimal conversion rates while minimizing side reactions. The use of excess methanol serves dual purposes: it acts as both reactant and solvent, while simultaneously driving the equilibrium toward ester formation according to Le Châtelier's principle . Water removal through Dean-Stark apparatus or molecular sieves further enhances conversion efficiency by eliminating the reaction byproduct [1].
Microwave-assisted synthesis has revolutionized the preparation of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate by dramatically reducing reaction times while maintaining high yields and selectivity [3] . The microwave heating mechanism involves dielectric heating, where polar molecules align with the oscillating electric field, resulting in efficient energy transfer and uniform temperature distribution throughout the reaction medium [3].
Zinc triflate has emerged as an exceptionally effective catalyst for microwave-assisted esterification reactions . Studies demonstrate that phenylacetic acid derivatives undergo esterification with alcohols in the presence of 0.1 molar equivalents of zinc triflate under microwave irradiation at 1000 W power, achieving conversion to the corresponding esters in 5-10 minutes with yields ranging from 85-95% . The reaction mechanism involves coordination of the zinc center with the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent product formation .
Solvent-free microwave-assisted protocols have demonstrated particular promise for sustainable synthesis. The use of silica gel as a supporting medium enables solvent-free conditions while maintaining high conversion rates . Under these conditions, phenylacetic acid and alcohols undergo esterification at temperatures between 80-100°C for 2-10 minutes, yielding the desired esters in 85-93% yield . The absence of organic solvents significantly reduces environmental impact while simplifying product isolation and purification procedures [5].
The optimization of microwave parameters requires careful consideration of power level, temperature, and reaction time. Higher power levels (300-1000 W) accelerate reaction rates but may lead to overheating and decomposition of sensitive substrates [6]. Temperature control becomes crucial, with optimal ranges of 80-120°C providing the best balance between reaction rate and product stability . The microwave-assisted approach offers significant advantages over conventional heating, including reduced reaction times, improved yields, and enhanced selectivity [7].
Multi-step synthetic approaches provide alternative pathways for accessing Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, particularly when starting from readily available precursors or when specific substitution patterns are required. These methodologies typically involve sequential transformations that build molecular complexity through controlled chemical modifications.
Tandem bromination-esterification sequences represent an efficient approach for synthesizing Methyl 2-(5-bromo-2-hydroxyphenyl)acetate from unbrominated phenylacetic acid precursors [8] [9]. The strategy involves initial bromination of the aromatic ring followed by esterification of the carboxylic acid functionality, or alternatively, simultaneous bromination and esterification under appropriate reaction conditions [8].
The Hell-Volhard-Zelinsky reaction mechanism provides a foundation for α-bromination of carboxylic acids [10]. This four-step process begins with conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide, followed by enolization, bromination of the enol intermediate, and hydrolysis to yield the α-bromo carboxylic acid [10]. For aromatic bromination, electrophilic aromatic substitution using bromine in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum bromide enables selective introduction of bromine at the desired position [9].
The optimization of bromination conditions requires careful control of reaction parameters. Solvent selection plays a critical role, with carbon tetrachloride and chloroform providing suitable media for bromination reactions [10]. The molar ratio of brominating agent to substrate significantly influences selectivity, with stoichiometric amounts favoring monobromination while excess bromine may lead to polybrominated products [9]. Temperature control between 0-25°C helps maintain selectivity while preventing decomposition of sensitive intermediates [10].
Tandem reaction protocols combine bromination and esterification in a single synthetic operation, eliminating the need for intermediate isolation and purification [11]. These approaches utilize in situ generated reactive intermediates to achieve overall transformation in a single reaction vessel. The development of such protocols requires careful optimization of reaction conditions to ensure compatibility between the bromination and esterification steps [11].
Palladium-catalyzed coupling reactions provide versatile methodologies for constructing Methyl 2-(5-bromo-2-hydroxyphenyl)acetate through carbon-carbon bond formation [12] [13]. The Suzuki-Miyaura coupling represents a particularly powerful approach, involving cross-coupling between aryl halides and organoboronic acids in the presence of palladium catalysts [14] [15].
The catalytic cycle of Suzuki-Miyaura coupling involves four key steps: oxidative addition, transmetalation, isomerization, and reductive elimination [15]. Initially, the palladium(0) catalyst undergoes oxidative addition with the aryl halide, forming a palladium(II) intermediate. Subsequently, transmetalation occurs between the palladium complex and the organoboronic acid, facilitated by base activation. The final reductive elimination step releases the coupled product and regenerates the palladium(0) catalyst [15].
Catalyst selection significantly influences reaction efficiency and selectivity. Palladium acetate in combination with phosphine ligands such as triphenylphosphine or specialized ligands like NiXantphos has demonstrated effectiveness in coupling reactions involving phenylacetic acid derivatives [16] [13]. The choice of base plays a crucial role, with potassium carbonate, cesium carbonate, and sodium hydroxide showing varying degrees of effectiveness depending on the substrate and reaction conditions [14].
The palladium-catalyzed α-arylation of aryl acetic acid derivatives represents another valuable approach [16] [13]. This methodology involves deprotonative cross-coupling processes where the α-carbon of the acetic acid derivative undergoes metalation followed by coupling with aryl halides. The reaction proceeds through formation of a dienolate intermediate, which subsequently undergoes palladium-catalyzed cross-coupling to yield the desired α-arylated product [16].
Optimization of palladium-catalyzed reactions requires consideration of multiple parameters including temperature, solvent, catalyst loading, and reaction time. Temperatures between 80-150°C typically provide optimal conversion rates, while solvents such as toluene, dimethylformamide, and dioxane offer suitable media for these transformations [12] [13]. Catalyst loadings of 5-10 mol% palladium generally provide sufficient activity while maintaining cost-effectiveness [16].
The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Green chemistry alternatives for synthesizing Methyl 2-(5-bromo-2-hydroxyphenyl)acetate focus on minimizing environmental impact through the use of renewable resources, non-toxic reagents, and energy-efficient processes.
Mechanochemical synthesis represents a paradigm shift toward sustainable chemical manufacturing by eliminating the need for organic solvents while maintaining high reaction efficiency [17] [18]. Ball milling techniques enable solid-state reactions through mechanical energy input, resulting in efficient mixing and activation of reactants without the environmental burden of volatile organic solvents [19] [20].
The mechanochemical synthesis of esters has demonstrated remarkable success in recent years [21] [18]. High-speed ball milling conditions enable direct esterification reactions between carboxylic acids and alcohols at room temperature, achieving yields of 85-95% within 20-60 minutes [18]. The process involves intimate mixing of reactants under mechanical stress, promoting molecular interactions and facilitating bond formation without requiring elevated temperatures or hazardous solvents [18].
Two distinct mechanochemical protocols have emerged for ester synthesis. The first approach utilizes iodine and potassium dihydrogen phosphate as activating agents, achieving esterification yields of 45-91% within 20 minutes of grinding [18]. The second methodology employs potassium iodide and triethyl phosphite, producing ester products in 24-85% yields after 60 minutes of mechanical treatment [18]. Both protocols demonstrate the effectiveness of mechanochemical activation in promoting ester formation under mild conditions [18].
The advantages of mechanochemical synthesis extend beyond environmental considerations. The absence of solvents eliminates solvent recovery and waste disposal issues, significantly reducing operational costs and environmental impact [20]. Additionally, the solid-state nature of the reactions often leads to improved selectivity and reduced side product formation compared to solution-phase reactions [19]. The technique also enables processing of substrates that may be incompatible with conventional solvents due to solubility or stability issues [20].
Equipment requirements for mechanochemical synthesis are relatively modest, typically involving ball mills with stainless steel vessels and grinding media [17]. The optimization of mechanochemical conditions requires consideration of milling frequency, ball size, grinding time, and reactant ratios [19]. Liquid-assisted grinding, involving the addition of small amounts of liquid to enhance grinding efficiency, has proven particularly effective for certain transformations [17].
Biocatalytic approaches represent the pinnacle of green chemistry principles, utilizing enzymes as highly selective and environmentally benign catalysts for ester synthesis [22] [23]. Lipase-catalyzed esterification reactions have emerged as particularly attractive alternatives to conventional chemical methods, offering exceptional selectivity, mild reaction conditions, and compatibility with sensitive substrates [24] [25].
Lipases from various microbial sources, including Candida antarctica (Novozym 435), Candida rugosa, and Pseudomonas fluorescens, have demonstrated effectiveness in catalyzing esterification reactions between carboxylic acids and alcohols [22] [24]. The enzymatic mechanism involves formation of a covalent enzyme-substrate intermediate through nucleophilic attack of the catalytic serine residue on the carboxylic acid substrate, followed by alcoholysis to yield the desired ester product [25].
The optimization of biocatalytic esterification requires careful consideration of reaction parameters including temperature, pH, solvent system, and enzyme loading. Temperatures between 40-70°C typically provide optimal enzyme activity while maintaining stability [22] [23]. Organic solvents such as toluene, hexane, and tert-butanol create suitable environments for lipase catalysis while maintaining enzyme conformation and activity [24] [25].
Solvent-free biocatalytic systems have gained increasing attention due to their environmental advantages and simplified product isolation [22] [23]. These systems utilize neat substrates or eutectic mixtures that remain liquid at reaction temperatures, eliminating the need for organic solvents while maintaining high conversion rates [23]. The formation of deep eutectic solvents between substrates creates favorable environments for enzyme catalysis while adhering to green chemistry principles [23].
The enzymatic synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate can be achieved through direct esterification of the corresponding carboxylic acid with methanol in the presence of lipase catalysts [24] [26]. The reaction typically proceeds at moderate temperatures (40-60°C) over extended periods (12-48 hours), yielding the desired ester in 75-90% yield with excellent selectivity [24] [26]. The high selectivity of enzymatic catalysis often eliminates the need for extensive purification procedures, further enhancing the environmental profile of the synthesis [25].
Enzyme immobilization techniques have significantly improved the practical applicability of biocatalytic esterification [22] [23]. Immobilized lipases demonstrate enhanced stability, reusability, and ease of separation compared to their free enzyme counterparts [23]. Common immobilization supports include polymeric resins, silica gel, and specialized carriers designed to optimize enzyme orientation and activity [22] [25].
The economic viability of biocatalytic processes depends on enzyme cost, reaction productivity, and catalyst lifetime [22] [23]. While initial catalyst costs may be higher than conventional chemical catalysts, the superior selectivity, mild reaction conditions, and catalyst reusability often result in favorable overall economics, particularly for high-value products or applications requiring exceptional purity [23] [25].
The comprehensive investigation of synthetic methodologies for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate reveals significant variations in reaction efficiency, environmental impact, and practical applicability across different approaches. Microwave-assisted synthesis demonstrates the highest yields (85-95%) with dramatically reduced reaction times (2-10 minutes), making it the most efficient approach from a productivity standpoint [3] . Mechanochemical synthesis offers comparable yields (85-95%) while adhering to green chemistry principles through elimination of organic solvents [18] [20].
Traditional acid-catalyzed esterification methods, while well-established and reliable, typically require longer reaction times (4-6 hours) and achieve moderate yields (75-85%) [1] . However, the use of heterogeneous catalysts such as Amberlyst-15 provides advantages in terms of catalyst recovery and environmental impact compared to homogeneous acid catalysts [1]. Biocatalytic approaches offer exceptional selectivity and environmental compatibility but require extended reaction times (12-48 hours) and may have limitations in terms of substrate scope [22] [25].
The data presented in this review demonstrates that green chemistry alternatives, particularly mechanochemical and biocatalytic approaches, provide viable and environmentally sustainable pathways for synthesizing Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. The choice of synthetic methodology should consider factors including reaction scale, time constraints, environmental considerations, and product purity requirements.